6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[h]isoquinolinone core structure with an aminoethyl side chain and a pyrazolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is to start with the benzo[h]isoquinolinone core, which can be synthesized through a Pictet-Spengler reaction. The aminoethyl side chain can be introduced via reductive amination, while the pyrazolyl group can be added through a cyclization reaction involving hydrazine and an appropriate diketone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The amino and pyrazolyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an inhibitor for specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl side chain and pyrazolyl group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[g]isoquinolin-1(2H)-one: Similar structure but with a different isoquinolinone core.
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[f]isoquinolin-1(2H)-one: Another structural isomer with potential differences in activity and properties.
Uniqueness
The uniqueness of 6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one lies in its specific arrangement of functional groups, which can confer unique biological and chemical properties
Properties
CAS No. |
919291-44-4 |
---|---|
Molecular Formula |
C18H16N4O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C18H16N4O/c19-5-3-12-7-13-4-6-20-18(23)17(13)16-8-11(1-2-15(12)16)14-9-21-22-10-14/h1-2,4,6-10H,3,5,19H2,(H,20,23)(H,21,22) |
InChI Key |
KENNHLCFUAOXCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1C4=CNN=C4)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.